Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-
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Overview
Description
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- is an organic compound with the molecular formula C8H14O3 It is a derivative of propanal, where the hydrogen atom at the second carbon is replaced by a tetrahydro-2H-pyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- typically involves the reaction of propanal with tetrahydro-2H-pyran-2-ol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the hydroxyl group of tetrahydro-2H-pyran-2-ol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid.
Reduction: Formation of 2-[(tetrahydro-2H-pyran-2-yl)oxy]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The tetrahydro-2H-pyran-2-yloxy group can influence the compound’s reactivity and interactions with other molecules, thereby modulating its effects.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but with a nitrile group instead of an aldehyde group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but with a propynyloxy group instead of a propanal group.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Similar structure but with a phenylboronic acid group.
Uniqueness
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Properties
CAS No. |
76438-34-1 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(2S)-2-(oxan-2-yloxy)propanal |
InChI |
InChI=1S/C8H14O3/c1-7(6-9)11-8-4-2-3-5-10-8/h6-8H,2-5H2,1H3/t7-,8?/m0/s1 |
InChI Key |
QKUHRTGCQROYPJ-JAMMHHFISA-N |
Isomeric SMILES |
C[C@@H](C=O)OC1CCCCO1 |
Canonical SMILES |
CC(C=O)OC1CCCCO1 |
Origin of Product |
United States |
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